3-(6-Amino-9H-purin-9-yl)-N-(2,5-dioxopyrrolidin-3-yl)propanamide
CAS No.: 94129-52-9
Cat. No.: VC20337141
Molecular Formula: C12H13N7O3
Molecular Weight: 303.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94129-52-9 |
|---|---|
| Molecular Formula | C12H13N7O3 |
| Molecular Weight | 303.28 g/mol |
| IUPAC Name | 3-(6-aminopurin-9-yl)-N-(2,5-dioxopyrrolidin-3-yl)propanamide |
| Standard InChI | InChI=1S/C12H13N7O3/c13-10-9-11(15-4-14-10)19(5-16-9)2-1-7(20)17-6-3-8(21)18-12(6)22/h4-6H,1-3H2,(H,17,20)(H2,13,14,15)(H,18,21,22) |
| Standard InChI Key | UQPIGJGLFLELNB-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(=O)NC1=O)NC(=O)CCN2C=NC3=C(N=CN=C32)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
3-(6-Amino-9H-purin-9-yl)-N-(2,5-dioxopyrrolidin-3-yl)propanamide possesses the molecular formula C₁₂H₁₃N₇O₃ and a molecular weight of 303.28 g/mol. Its IUPAC name, 3-(6-aminopurin-9-yl)-N-(2,5-dioxopyrrolidin-3-yl)propanamide, reflects a hybrid architecture combining a purine base with a pyrrolidine-dione moiety linked via an amide bond (Fig. 1).
| Property | Value | Source |
|---|---|---|
| CAS No. | 94129-52-9 | |
| Molecular Formula | C₁₂H₁₃N₇O₃ | |
| Molecular Weight | 303.28 g/mol | |
| SMILES | C1C(C(=O)NC1=O)NC(=O)CCN2C=NC3=C(N=CN=C32)N |
Structural Analysis
The compound’s purine core (6-aminopurin-9-yl) facilitates hydrogen bonding and π-stacking interactions akin to natural nucleobases, while the pyrrolidine-2,5-dione group introduces conformational rigidity and potential sites for electrophilic substitution. Computational models predict that the amide linker optimizes spatial orientation for target engagement, particularly in enzyme active sites.
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically involves a multi-step sequence:
-
Purine Functionalization: 6-Aminopurine undergoes alkylation at N9 using propanamide derivatives.
-
Pyrrolidine Coupling: The intermediate reacts with 2,5-dioxopyrrolidin-3-amine under carbodiimide-mediated coupling conditions.
-
Purification: Chromatographic techniques (e.g., reverse-phase HPLC) yield >95% purity.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Propanoyl chloride, DMSO, 60°C | 78% | |
| 2 | EDC/HOBt, DMF, rt, 24h | 65% |
Scalability Challenges
Industrial-scale production faces hurdles in controlling stereoselectivity during pyrrolidine ring formation and minimizing hydrolysis of the labile amide bond under acidic conditions.
Biological Activity and Mechanistic Insights
Adenosine Deaminase Inhibition
The compound exhibits IC₅₀ = 2.3 μM against human adenosine deaminase (ADA), surpassing the activity of earlier inhibitors like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA, IC₅₀ = 12 μM) . By blocking ADA, it elevates extracellular adenosine levels, potentiating adenosine receptor (A₁/A₂A) signaling linked to anti-inflammatory and cardioprotective effects.
Pharmacological Implications
-
Immunomodulation: Prolonged adenosine signaling suppresses T-cell activation, suggesting utility in autoimmune disorders.
-
Neuroprotection: Preclinical models indicate reduced neuronal excitotoxicity via A₁ receptor agonism.
Computational and Experimental Validation
Molecular Docking Studies
Docking simulations (PDB: 1VFL) reveal the compound’s purine moiety occupies ADA’s catalytic pocket, forming hydrogen bonds with Glu217 and His238, while the pyrrolidine-dione group stabilizes hydrophobic interactions with Leu62 and Phe65.
Comparative Efficacy
In vitro assays demonstrate 3.8-fold greater ADA inhibition than 3-deoxyadenosine (IC₅₀ = 8.7 μM) , attributable to enhanced binding affinity from the propanamide linker.
Applications and Future Directions
Therapeutic Hypotheses
-
Oncology: ADA inhibition may augment chemotherapeutic efficacy by elevating intracellular deoxyadenosine levels, inducing apoptosis in leukemic cells.
-
Antiviral Therapy: Structural analogs (e.g., US8980901B2 ) show activity against RNA viruses, suggesting unexplored potential .
Research Gaps
-
Pharmacokinetics: No data exist on oral bioavailability or blood-brain barrier penetration.
-
Toxicology: Acute toxicity profiles remain uncharacterized beyond preliminary cell viability assays (LD₅₀ > 100 μM in HEK293 cells).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume